4-(5-Ethyl-benzooxazol-2-yl)-phenylamine
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Overview
Description
4-(5-Ethyl-benzooxazol-2-yl)-phenylamine: is an organic compound that features a benzooxazole ring substituted with an ethyl group and an amine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Ethyl-benzooxazol-2-yl)-phenylamine typically involves the following steps:
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Formation of the Benzooxazole Ring: : The benzooxazole ring can be synthesized through a condensation reaction between an ortho-aminophenol and a carboxylic acid derivative. For instance, 2-aminophenol can react with ethyl benzoate under acidic conditions to form 5-ethyl-benzooxazole.
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Substitution Reaction: : The next step involves the introduction of the phenylamine group. This can be achieved through a nucleophilic aromatic substitution reaction where the benzooxazole derivative reacts with a halogenated phenylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
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Reduction: : Reduction reactions can convert the nitro derivatives back to the amine form or reduce the benzooxazole ring to a more saturated structure.
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Substitution: : The phenylamine group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or chloromethane (CH₃Cl) can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of reduced benzooxazole derivatives.
Substitution: Various substituted phenylamine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(5-Ethyl-benzooxazol-2-yl)-phenylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a fluorescent probe due to the benzooxazole ring, which exhibits fluorescence properties. It can help in studying cellular processes and imaging applications.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is investigated for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Mechanism of Action
The mechanism by which 4-(5-Ethyl-benzooxazol-2-yl)-phenylamine exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzooxazole ring can intercalate with DNA, affecting gene expression. In materials science, its electronic properties are utilized to enhance the performance of electronic devices.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Methyl-benzooxazol-2-yl)-phenylamine
- 4-(5-Propyl-benzooxazol-2-yl)-phenylamine
- 4-(5-Butyl-benzooxazol-2-yl)-phenylamine
Uniqueness
4-(5-Ethyl-benzooxazol-2-yl)-phenylamine is unique due to the specific substitution pattern on the benzooxazole ring, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications requiring precise molecular interactions and electronic characteristics.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
4-(5-ethyl-1,3-benzoxazol-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-2-10-3-8-14-13(9-10)17-15(18-14)11-4-6-12(16)7-5-11/h3-9H,2,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZPTRODOSVYCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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